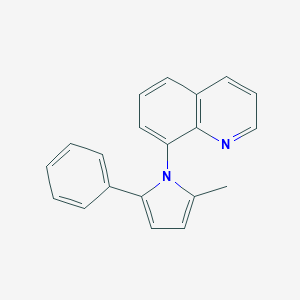
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline, also known as MPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPQ is a heterocyclic compound that contains a pyrrole ring and a quinoline ring. It has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline can inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and transcription. 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects:
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been shown to have various biochemical and physiological effects in the body. Studies have shown that 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has several advantages for use in lab experiments, such as its high purity, stability, and solubility in various solvents. However, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline also has some limitations, such as its high cost and limited availability. Additionally, the mechanism of action of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline. One area of interest is the development of novel synthetic methods for 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline in various diseases, such as cancer, viral infections, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline and its biochemical and physiological effects in the body.
Méthodes De Synthèse
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline can be synthesized using various methods, such as the Pictet-Spengler reaction, Suzuki coupling, and Sonogashira coupling. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Suzuki coupling method involves the reaction of an aryl halide and an organoboron compound in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of an aryl halide and an alkynyl compound in the presence of a palladium catalyst. These methods have been used to synthesize 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline with high yields and purity.
Applications De Recherche Scientifique
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been studied extensively for its potential applications in various fields, such as medicine, materials science, and chemistry. In medicine, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In materials science, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In chemistry, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been used as a ligand for the synthesis of metal complexes.
Propriétés
Numéro CAS |
5935-54-6 |
|---|---|
Nom du produit |
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline |
Formule moléculaire |
C20H16N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
8-(2-methyl-5-phenylpyrrol-1-yl)quinoline |
InChI |
InChI=1S/C20H16N2/c1-15-12-13-18(16-7-3-2-4-8-16)22(15)19-11-5-9-17-10-6-14-21-20(17)19/h2-14H,1H3 |
Clé InChI |
IJRLRCPDJWQPNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(N1C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)
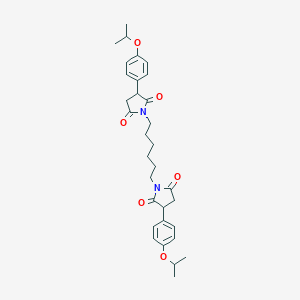
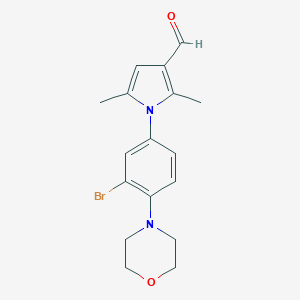
![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
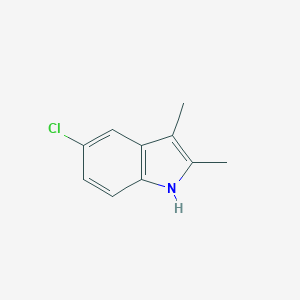
![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

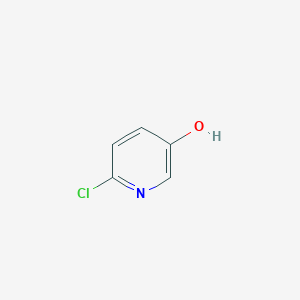
![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
![Phenanthro[9,10-b]thiophene](/img/structure/B185703.png)
